Product packaging for 1-(3-Chlorobenzyl)imidazole(Cat. No.:CAS No. 56643-68-6)

1-(3-Chlorobenzyl)imidazole

Cat. No.: B2367391
CAS No.: 56643-68-6
M. Wt: 192.64 g/mol
InChI Key: DARGVYVMURXBSO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)imidazole (CAS 56643-68-6) is a nitrogen-containing heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It serves as a key chemical synthon and privileged structure in medicinal chemistry for the design and synthesis of novel bioactive molecules . The imidazole ring is a fundamental scaffold in numerous therapeutic agents due to its broad and potent biological activities. These activities include antibacterial, antifungal, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties, making it an exceptionally valuable core for drug discovery efforts . Research into various substituted imidazole analogues has demonstrated significant potential for developing new anti-inflammatory and pain-relieving agents, with some compounds showing efficacy comparable to standard drugs like diclofenac in preclinical models . The mechanism of action for imidazole derivatives often involves specific interactions with enzymatic targets; for instance, some function as effective COX-2 inhibitors, as confirmed by molecular docking studies, while others may coordinate with metal ions or form hydrogen bonds via the heterocyclic nitrogen atoms to influence biological macromolecules . This compound is intended for use in chemical and pharmaceutical research as a building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B2367391 1-(3-Chlorobenzyl)imidazole CAS No. 56643-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGVYVMURXBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorobenzyl Imidazole

Established Synthetic Routes for 1-(3-Chlorobenzyl)imidazole

The preparation of this compound is predominantly accomplished through two main strategies: the direct alkylation of the pre-formed imidazole (B134444) ring or more complex multi-step sequences that involve the initial construction of the imidazole core.

The most direct and common method for synthesizing this compound is the N-alkylation of imidazole with a suitable 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide. ontosight.aigoogle.com This reaction is a classic nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of the halide, displacing the halogen to form the desired product.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. researchgate.net Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). dergipark.org.trresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. dergipark.org.trresearchgate.net The reaction temperature can vary, often ranging from room temperature to elevated temperatures (e.g., 80-100°C) to facilitate the reaction. researchgate.net

Table 1: Representative Conditions for the Alkylation of Imidazole

Alkylating Agent Base Solvent Temperature Yield Reference(s)
3-Chlorobenzyl Bromide NaH THF 0-30°C 70-75% researchgate.net
3-Chlorobenzyl Bromide NaH DMF Room Temp. - dergipark.org.tr
Benzyl (B1604629) Halides K2CO3 / KOH Acetonitrile 80°C - researchgate.net

This table presents a summary of general conditions reported for the N-alkylation of imidazole with benzyl halides. Specific yields for this compound may vary.

Alternative strategies involve building the imidazole ring from acyclic precursors, followed by the introduction of the 3-chlorobenzyl group. These multi-step routes offer flexibility for creating a variety of substituted imidazoles.

One such approach begins with the condensation of diaminomaleonitrile (B72808) (DAMN) with formic acid to produce 4,5-dicyanoimidazole (B129182) (DCI). acs.org This intermediate, which already contains the imidazole core, is then alkylated in a subsequent step. The alkylation of DCI with 4-chlorobenzyl chloride using potassium carbonate as the base has been demonstrated as a viable route, which could be adapted for the 3-chloro isomer. acs.org This method is particularly useful as it avoids harsh reagents like sodium hydride in DMF. acs.org

Other multi-component reactions can also be employed to construct the imidazole ring. For instance, the reaction of an aldehyde, an amine, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) can yield highly substituted imidazoles in a single step. researchgate.net A variation involves the reaction between an aldehyde and 2,3-diaminomaleonitrile, promoted by an oxidative system, to form 2-substituted imidazole-4,5-dicarbonitriles. ijcce.ac.ir Following the ring formation, the N-benzylation step would be performed to yield the final product.

Regioselectivity and Isomeric Considerations in Imidazole Alkylation

While the N-alkylation of unsubstituted imidazole yields a single product, the situation becomes more complex when using asymmetrically substituted imidazoles. In these cases, the two nitrogen atoms of the imidazole ring are non-equivalent, leading to the potential formation of two different regioisomers. thieme-connect.de Understanding the factors that govern this regioselectivity is crucial for controlling the reaction outcome.

The ratio of the resulting N-alkylated isomers is influenced by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz

Steric Effects: The size of both the substituent already on the imidazole ring and the incoming alkylating agent plays a significant role. otago.ac.nz Alkylation generally occurs preferentially at the less sterically hindered nitrogen atom. otago.ac.nz For example, a bulky group at the C-5 position will direct the incoming benzyl group to the N-1 position. nih.gov

Electronic Effects: The electronic nature of substituents on the imidazole ring affects the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the basicity of the nearby nitrogen, making the more distant nitrogen atom the preferred site for electrophilic attack. otago.ac.nznih.gov Conversely, electron-donating groups (EDGs) can enhance the reactivity of the closer nitrogen.

Tautomerism and Reaction Mechanism: In neutral conditions, unsymmetrical imidazoles exist as a mixture of tautomers. The dominant tautomer in the equilibrium can control the product ratio, even if it is the less reactive one. otago.ac.nz The reaction can proceed through different mechanisms, such as an SE2' process for the free base or an SE2cB mechanism for the imidazole anion, depending on the reaction conditions (neutral vs. basic). thieme-connect.de

To achieve a specific regioisomer, chemists have developed several strategies to control the site of alkylation.

Use of Protecting Groups: A powerful strategy involves the use of a protecting group on one of the nitrogen atoms. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct arylation to a specific C-H bond, and subsequent transposition of the SEM group can enable regioselective N-alkylation. nih.gov After alkylating the desired nitrogen, the protecting group is removed to yield the single, desired isomer. researcher.life

Control of Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the isomer ratio. beilstein-journals.org For instance, certain solvent and base combinations can favor one tautomer over another, thereby directing the alkylation. beilstein-journals.org

Metal Catalysis: Metal-controlled synthesis offers another avenue for regioselectivity. Different metal catalysts can direct the reaction pathway to favor the formation of specific isomers. acs.orgthieme-connect.comnih.gov For example, palladium-catalyzed and silver-catalyzed reactions involving 2H-azirines can lead to different heterocyclic products, including substituted imidazoles, with good regioselectivity. acs.orgnih.gov

Optimization of Synthetic Processes for Research Yield and Purity

Optimizing the synthesis of this compound is essential for obtaining high yields and purity, which are critical for both research and potential industrial applications. Optimization can involve modifying reaction conditions, using alternative energy sources, and improving purification methods.

Alternative Energy Sources: Ultrasound irradiation has emerged as a green and efficient method to promote N-alkylation of imidazole. rsc.orgichem.md Sonochemical methods can lead to significantly higher conversions and yields in shorter reaction times compared to conventional heating, often under solvent-free conditions. rsc.org

Catalyst and Reagent Selection: The use of alkali-metal promoted carbons as solid-base catalysts can enhance the selective N-alkylation of imidazole, with cesium-promoted carbon showing high efficacy under ultrasound activation. rsc.org In multi-step syntheses, careful selection of reagents can prevent the formation of impurities. For example, replacing hazardous reagents like sodium hydride in DMF with potassium carbonate can lead to cleaner reactions and easier workups. acs.org

Flow Chemistry: For larger-scale synthesis, continuous flow chemistry offers advantages in terms of safety, scalability, and product consistency. mdpi.com A gram-scale flow synthesis of a related benzimidazol-2-one (B1210169) derivative demonstrated high productivity and purity, a technique applicable to imidazole synthesis. mdpi.com

Purification Techniques: Achieving high purity often requires effective purification. Beyond standard column chromatography, optimizing the workup and crystallization conditions is crucial. acs.org For instance, careful selection of crystallization solvents can effectively remove unreacted starting materials and by-products, leading to a final product with high purity (>99%). acs.org

Table 2: Comparison of Synthetic Optimization Techniques for N-Alkylation

Technique Key Advantage(s) Typical Conditions/Reagents Reference(s)
Ultrasound Irradiation Increased yield, shorter reaction time, green chemistry Solvent-free, solid-base catalysts (e.g., Cs+-Norit) rsc.orgichem.md
Flow Chemistry High productivity, scalability, enhanced safety Continuous flow reactor, optimized temperature and residence time mdpi.com
Process Optimization High purity (>99%), reduced impurities Alternative bases (K2CO3), optimized crystallization acs.org
Ionic Liquids Green reaction medium, potential for reuse Imidazole, alkyl halide, ionic liquid as solvent researchgate.net

This table compares different approaches to optimize the synthesis of N-alkylated imidazoles.

Chemical Reactivity and Derivatization Studies

Oxidation, Reduction, and Substitution Reaction Pathways

The chemical transformations of this compound encompass a range of oxidation, reduction, and substitution reactions, targeting different parts of the molecule.

Oxidation: The imidazole ring in derivatives of this compound is susceptible to oxidation, typically at the N-3 position, to form the corresponding imidazole N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) smolecule.com. The formation of N-oxides is a significant reaction as it can modulate the electronic properties of the imidazole ring, potentially influencing its biological activity and providing a handle for further functionalization researchgate.netresearchgate.net. For instance, 2-unsubstituted imidazole N-oxides can act as 1,3-dipoles in cycloaddition reactions, leading to a variety of heterocyclic products nih.gov. While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the general reactivity of N-substituted imidazoles suggests this is a probable transformation.

Reduction: The imidazole ring of this compound derivatives can be reduced to yield various reduced imidazole derivatives smolecule.com. Common reducing agents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride smolecule.com. These reactions can lead to the formation of imidazoline (B1206853) or imidazolidine (B613845) structures, thereby altering the planarity and aromaticity of the heterocyclic core.

Substitution Reactions: Substitution reactions can occur at both the chlorobenzyl group and the imidazole ring.

Nucleophilic Substitution at the Benzyl Group: The chlorine atom on the benzyl ring presents a site for nucleophilic aromatic substitution, where it can be replaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives smolecule.comevitachem.com.

Substitution on the Imidazole Ring: The imidazole ring itself can undergo substitution. For instance, palladium-catalyzed direct C-H arylation is a powerful method for the functionalization of imidazoles, although specific examples starting with this compound are not prevalent in the literature reviewed nih.govacs.org. Additionally, the C-2 position of the imidazole ring is susceptible to deprotonation and subsequent reaction with electrophiles.

A notable side reaction that can occur under certain conditions, particularly at elevated temperatures, is debenzylation, leading to the cleavage of the benzyl group from the imidazole ring.

Reaction TypeReagent/ConditionPotential ProductReference
OxidationHydrogen peroxide, m-CPBAThis compound N-oxide smolecule.com
ReductionSodium borohydride, Lithium aluminum hydrideReduced imidazole derivatives smolecule.com
Nucleophilic SubstitutionVarious nucleophilesDerivatives with substituted benzyl group smolecule.comevitachem.com

Functional Group Interconversions and Novel Derivative Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of novel derivatives through various functional group interconversions.

Imidazolium (B1220033) Salt Formation: A common and important transformation of N-substituted imidazoles is the formation of imidazolium salts through quaternization of the second nitrogen atom. This is typically achieved by reacting the imidazole derivative with an alkyl halide nih.govimp.kiev.uanih.govgoogle.com. For example, the reaction of an N-alkylated benzimidazole (B57391) with an alkyl halide in toluene (B28343) under reflux conditions yields the corresponding 1,3-dialkylbenzimidazolium salt in high yield nih.gov. This transformation converts the neutral imidazole into a cationic species, which can significantly alter its physical, chemical, and biological properties. A study on the synthesis of 1-(3-(chloromethyl)benzyl)-1H-imidazole demonstrates the introduction of a reactive chloromethyl group on the benzyl moiety, which can then be used for further derivatization, including the formation of bis-imidazolium salts imp.kiev.ua.

Synthesis of Aldehyde Derivatives: The imidazole ring can be functionalized to introduce various groups. For instance, 1-(3-chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde has been synthesized by the N-alkylation of 4-methyl-5-imidazole carbaldehyde with 3-chlorobenzyl bromide in the presence of sodium hydride in DMF dergipark.org.tr. This introduces a reactive aldehyde group that can be used for a variety of subsequent transformations, such as the formation of Schiff bases or conversion to other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituted benzyl ring of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds and allow for the synthesis of biaryl structures mdpi.com. While direct examples on this compound are not explicitly detailed, the general applicability of these methods to aryl chlorides suggests their utility in derivatizing this scaffold nih.govacs.orgrsc.org. For example, a study on the synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole highlights the use of a benzylamine (B48309) in a multi-component reaction to form a highly substituted imidazole rsc.org.

The following table summarizes some of the key derivative syntheses starting from or related to this compound.

Starting MaterialReagents and ConditionsProductReference
4-Methyl-5-imidazole carbaldehyde, 3-Chlorobenzyl bromideNaH, DMF1-(3-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde dergipark.org.tr
N-alkylated benzimidazole, Alkyl halideToluene, reflux1,3-Dialkylbenzimidazolium salt nih.gov
Imidazole, 1,3-bis(chloromethyl)benzeneTHF1-(3-(Chloromethyl)benzyl)-1H-imidazole imp.kiev.ua
1-(4-Chlorobenzyl)amine, 2-Chlorobenzaldehyde, Benzil, Ammonium acetateAcetic acid, reflux1-(4-Chlorobenzyl)-2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the case of 1-(3-Chlorobenzyl)imidazole, the ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the 3-chlorobenzyl group.

Based on data from structurally related compounds, the expected chemical shifts (δ) in parts per million (ppm) are as follows:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Imidazole H-2~7.7-7.8Singlet1H
Imidazole H-4/H-5~7.1-7.3Multiplet2H
Benzyl (B1604629) CH₂~5.1-5.4Singlet2H
Aromatic H (chlorobenzyl)~6.9-7.4Multiplet4H

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

The singlet for the benzyl CH₂ protons around 5.1-5.4 ppm is a characteristic indicator of the methylene (B1212753) bridge connecting the imidazole ring to the chlorobenzyl group. The protons on the imidazole ring typically appear as distinct signals, with the H-2 proton being the most downfield due to the influence of the two adjacent nitrogen atoms. The protons on the 3-chlorobenzyl ring will exhibit a complex multiplet pattern in the aromatic region of the spectrum, arising from their different chemical environments and spin-spin coupling interactions. For a similar compound, 1-(3-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde, the benzyl CH₂ protons appear as a singlet at 5.36 ppm. dergipark.org.tr

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are:

Carbon Type Expected Chemical Shift (ppm)
Imidazole C-2~137-139
Imidazole C-4~128-130
Imidazole C-5~119-121
Benzyl CH₂~50-53
Aromatic C-Cl~134-136
Aromatic C (quaternary)~137-139
Aromatic CH~126-131

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

The signal for the benzylic carbon (CH₂) is typically found in the range of 50-53 ppm. The carbons of the imidazole ring have characteristic shifts, with C-2 appearing at the lowest field. The carbons of the 3-chlorobenzyl group will have shifts in the aromatic region (126-139 ppm), with the carbon atom directly attached to the chlorine atom (C-Cl) showing a characteristic downfield shift. Studies on related imidazole ether derivatives have shown similar ranges for these carbon signals. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the imidazole and chlorobenzyl moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3150
Aliphatic C-H stretch (benzyl)2850-3000
C=N and C=C stretching (imidazole ring)1450-1600
C-Cl stretch600-800

The spectrum of 1-(3-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde, a related compound, displays a prominent band at 3111 cm⁻¹ for the aromatic C-H stretch and at 2851 cm⁻¹ for the aliphatic C-H stretch. dergipark.org.tr Similar absorption patterns are expected for the title compound. The C=N and C=C stretching vibrations of the imidazole ring are key diagnostic peaks. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The expected molecular ion peak for C₁₀H₉ClN₂ would be approximately 192.05 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of the chlorine atom would also result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak at approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the cleavage of the benzyl group, leading to fragment ions corresponding to the chlorobenzyl cation (m/z 125) and the imidazolylmethyl radical or cation. For instance, in a related thio-substituted imidazole, the mass spectrum showed a fragment corresponding to the benzyl cation (m/z 91), indicating a similar fragmentation pathway. sapub.org

Single-Crystal X-ray Diffraction for Solid-State Structure Analysis

The deviation from planarity is significant, with the imidazole and phenyl rings being twisted with respect to each other. uow.edu.au This twisting is a common feature in such linked aromatic systems and is influenced by steric and electronic factors. The nitro group attached to the imidazole ring is nearly coplanar with the ring, while the carbamoyl (B1232498) group is almost perpendicular to it. uow.edu.au

Table 1: Selected Dihedral Angles in 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide uow.edu.au

Inter-planar RelationshipDihedral Angle (°)
Imidazole ring and Phenyl ring58.44(6)
Imidazole ring and Nitro group5.8(2)
Imidazole ring and Carbamoyl group70.15(13)

This data pertains to the analogue compound 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the solid state of 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, hydrogen bonds are the primary forces dictating the crystal packing. uow.edu.au

Specifically, pairs of molecules are connected through N—H⋯N hydrogen bonds involving the imidazole ring, forming centrosymmetric dimers. iucr.orguow.edu.au These dimers are further linked by N—H⋯O hydrogen bonds with the carbamoyl group, creating chains. uow.edu.au The interplay of these hydrogen bonds results in the formation of layers within the crystal structure. uow.edu.au While not explicitly detailed for this analogue in the provided results, other non-covalent interactions such as C-H···π interactions are also common in stabilizing the crystal packing of imidazole derivatives. rasayanjournal.co.in

Table 2: Key Intermolecular Interactions in the Crystal Structure of 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide uow.edu.au

Interaction TypeDescription
N—H⋯N Hydrogen BondConnects molecules into centrosymmetric dimers via the imidazole ring.
N—H⋯O Hydrogen BondLinks the dimers into chains through the carbamoyl group.

This data pertains to the analogue compound 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide.

The combination of molecular conformation and intermolecular interactions leads to the formation of a specific supramolecular assembly. For 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, the hydrogen bonding network is the dominant factor in its supramolecular architecture. uow.edu.au

The formation of dimers through N—H⋯N bonds and their subsequent connection into chains via N—H⋯O bonds creates a layered structure. uow.edu.au This hierarchical assembly, from individual molecules to dimers, then to chains, and finally to layers, is a hallmark of supramolecular chemistry. The specific arrangement of these layers relative to one another defines the final three-dimensional crystal structure. The study of such assemblies is crucial for understanding the solid-state properties of materials.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies on Imidazole (B134444) Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. irjweb.com DFT has been widely applied to study imidazole and its derivatives, offering valuable insights into their geometric and electronic properties. dntb.gov.uancats.io Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to obtain optimized molecular geometries and other parameters. irjweb.comirjweb.com

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For imidazole derivatives, the HOMO-LUMO energy gap can explain the charge transfer interactions occurring within the molecule. irjweb.com Theoretical calculations for imidazole derivatives have been performed to determine these values. For instance, studies on similar heterocyclic systems provide a framework for understanding the electronic characteristics of 1-(3-chlorobenzyl)imidazole. irjweb.commdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties for an Imidazole Derivative

ParameterValue
HOMO Energy-6.2967 eV
LUMO Energy-1.8096 eV
HOMO-LUMO Gap (ΔE)4.4871 eV
Chemical Hardness (η)2.2449 eV
Electronegativity (χ)-4.05315 eV

Note: The values presented are representative for an imidazole derivative as found in the literature and serve as an illustrative example. irjweb.com

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra)

DFT calculations are also employed to predict the spectroscopic properties of molecules, such as their electronic absorption spectra (UV-Vis). researchgate.netnih.gov The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO. irjweb.com The wavelengths at which a compound absorbs light can be correlated with its HOMO-LUMO energy gap. researchgate.net

For imidazole and its derivatives, DFT methods can simulate the UV-Vis spectrum, providing information on the electronic transitions. core.ac.uknih.gov The calculated absorption bands can then be compared with experimental data to validate the computational model. researchgate.net The presence of substituents, such as the 3-chlorobenzyl group on the imidazole ring, is expected to influence the electronic transitions and thus the absorption spectrum.

Evaluation of Thermodynamic Parameters (e.g., Heats of Formation, Relative Stability)

Thermodynamic parameters, including heats of formation, standard enthalpies (ΔH), Gibbs free energy (ΔG), and internal thermal energy (ΔE), are essential for determining the stability of a molecule. nih.gov DFT calculations can provide reliable estimates of these properties. nih.gov For instance, negative values for the heat of formation, Gibbs free energy, and standard enthalpies indicate that the formation of the structure is an exothermic and spontaneous process, leading to a stable compound. nih.gov Such calculations have been performed for various imidazole-derived thiosemicarbazones, demonstrating their stability. nih.gov

Table 2: Representative Calculated Thermodynamic Parameters for an Imidazole Derivative

ParameterValue
Heat of Formation (HF)Negative Value
Relative Energy (ΔE)Negative Value
Standard Enthalpy (ΔH)Negative Value
Gibbs Free Energy (ΔG)Negative Value

Note: The values are qualitative and based on findings for similar imidazole derivatives, indicating stability. nih.gov

Exploration of Molecular Reactivity and Electrostatic Potentials

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. nih.gov Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov Green areas denote regions of neutral potential. nih.gov

For imidazole derivatives, the MEP can identify the most likely sites for interaction with other molecules. irjweb.com For example, in many imidazole compounds, the nitrogen atoms of the imidazole ring are often identified as regions of negative potential, making them susceptible to electrophilic attack. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid. researchgate.netresearchgate.net

Computational Modeling of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. researchgate.net The binding affinity, often expressed as a binding energy, indicates the strength of the interaction. researchgate.net Studies on various imidazole derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of the target protein. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-target complex over time in a simulated physiological environment. mdpi.comajchem-a.com MD simulations provide insights into the dynamic nature of the interactions and can help to refine the understanding of the binding mode and the stability of the complex. mdpi.com For imidazole-containing systems, MD simulations have been used to assess the stability of the ligand within the binding pocket of a target protein, often by analyzing the root mean square deviation (RMSD) of the complex over the simulation period. researchgate.netmdpi.com

Prediction of Binding Energies and Inhibition Mechanisms

Computational studies, particularly molecular docking and quantum chemical calculations, are instrumental in predicting the binding energies and elucidating the inhibition mechanisms of molecules like this compound. These methods can model the interaction between the compound and a biological target, such as an enzyme, providing a basis for understanding its inhibitory potential.

One area of investigation for N-benzylimidazole derivatives has been their role as inhibitors of cytochrome P450 enzymes, which are involved in the synthesis of various steroids. For instance, aldosterone (B195564) synthase (CYP11B2) is a key enzyme in the production of aldosterone, and its inhibition is a therapeutic target. Molecular modeling and docking studies on a series of 1-benzyl-1H-imidazoles as inhibitors of CYP11B2 have provided insights into their binding modes. nih.gov

In such models, the imidazole nitrogen atom (N3) typically coordinates with the heme iron of the cytochrome P450 enzyme. The binding affinity is then influenced by the substituents on the benzyl (B1604629) ring and their interactions with the amino acid residues lining the active site pocket. For this compound, the 3-chloro substituent on the benzyl ring plays a crucial role in its orientation and interaction within the enzyme's binding site. The chlorine atom's electronegativity and size affect the electronic distribution and steric fit of the molecule, influencing its binding energy and, consequently, its inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug discovery.

Application of Computational Models to Predict Biological Activity

Computational models in QSAR use molecular descriptors to quantify various aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. By correlating these descriptors with the measured biological activity (such as IC50 values) of a set of related compounds, a predictive model can be developed.

For a series of 1-benzyl-1H-imidazole derivatives, including this compound, a QSAR study could elucidate the key structural features that govern their inhibitory activity against a specific target like aldosterone synthase (CYP11B2). The biological activity data for such a series, as presented in research, forms the basis for developing these predictive models. nih.gov

For example, the inhibitory activity (IC50) of various substituted 1-benzyl-1H-imidazoles against CYP11B2 has been determined experimentally. This data can be used to build a QSAR model. The table below illustrates the kind of data that would be used in such a study, focusing on substitutions on the benzyl ring.

CompoundSubstitution on Benzyl RingBiological Activity (IC50 in nM) for CYP11B2 nih.gov
1-Benzyl-1H-imidazoleNone540
1-(2-Chlorobenzyl)imidazole2-Chloro100
This compound 3-Chloro 110
1-(4-Chlorobenzyl)imidazole4-Chloro60
1-(3-Fluorobenzyl)imidazole3-Fluoro170
1-(4-Fluorobenzyl)imidazole4-Fluoro100
1-(3-Methylbenzyl)imidazole3-Methyl290
1-(4-Methylbenzyl)imidazole4-Methyl180

A QSAR model derived from such data would likely indicate that the position and electronic properties of the substituent on the benzyl ring are significant for the inhibitory activity. For instance, the model might show that electron-withdrawing groups, such as chloro and fluoro, at positions 2, 3, or 4 of the benzyl ring enhance the inhibitory potency compared to an unsubstituted or methyl-substituted ring. The model could be expressed as an equation that allows for the prediction of the IC50 value for a new 1-benzyl-1H-imidazole derivative based on its structural descriptors. These predictive models are crucial tools in the rational design of more potent and selective enzyme inhibitors.

Research on Biological Activity and Biomedical Potential

Antimicrobial Research Applications

The imidazole (B134444) ring is a core component of many established antimicrobial agents. nih.govsemanticscholar.org Research into the antimicrobial properties of various imidazole derivatives is ongoing, with a focus on combating drug-resistant pathogens. semanticscholar.org

Investigation of Antibacterial Activities against Various Strains

The antibacterial potential of the imidazole nucleus is well-documented, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov However, specific studies detailing the antibacterial spectrum of 1-(3-chlorobenzyl)imidazole are not extensively available in the current literature. Research on related compounds, such as other N-substituted imidazole derivatives, has shown varied efficacy against strains like Staphylococcus aureus and Escherichia coli. mdpi.com For instance, a series of new metronidazole (B1676534) and imidazole derivatives were tested against Staph. aureus, E. coli, and Proteus mirabilis, with many of the tested compounds showing some level of activity. mdpi.com Without direct experimental data, the specific antibacterial profile of this compound remains an area for future investigation.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives (for illustrative purposes, as specific data for this compound is not available)

Compound/DerivativeBacterial StrainActivity/Measurement
Various N-substituted imidazolesStaphylococcus aureusActive
Various N-substituted imidazolesEscherichia coliActive
Various N-substituted imidazolesProteus mirabilisActive

Exploration of Antifungal Efficacy against Fungal Pathogens

Imidazole-based compounds are renowned for their antifungal properties. nih.govacs.org A compound closely related to the subject of this article, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, has demonstrated potent antifungal activity. nih.govacs.org This suggests that the 3-chlorobenzyl moiety, when incorporated into an imidazole structure, may contribute to antifungal effects. This related compound was found to be effective against dermatophytes in topical applications on guinea pigs. nih.gov Another study on a different imidazole derivative, lanoconazole, showed it was highly effective in treating dermatomycoses, with strong inhibitory activity against fungal growth. nih.gov However, direct studies on the antifungal efficacy of this compound against specific fungal pathogens are not detailed in the available literature.

Table 2: Antifungal Activity of Selected Imidazole Derivatives (for illustrative purposes, as specific data for this compound is not available)

Compound/DerivativeFungal PathogenActivity/Measurement
1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochlorideDermatophytesHigh efficacy in vivo (guinea pig)
LanoconazoleGeneral Fungal GrowthStrong inhibition

Anticancer Research and Cytotoxicity Studies

The imidazole scaffold is a key feature in several anticancer drugs, and numerous derivatives are being investigated for their potential to inhibit cancer cell growth through various mechanisms. mdpi.comnih.gov

Evaluation of Cytotoxic Activity against Cancer Cell Lines

Table 3: Cytotoxic Activity of Selected Imidazole Derivatives (for illustrative purposes, as specific data for this compound is not available)

Compound/DerivativeCancer Cell LineIC50 Value/Activity
Imidazole-pyridine hybridsBreast cancer cell linesPotent inhibitory activity
1,4-Dialkoxynaphthalene-based imidazolium (B1220033) saltsHepG2, HT-29Good cytotoxic activities for some derivatives
1-(3-chlorophenyl)piperazin-2-one (B65430) derivativesA549 (lung), HT-29 (colon)Varied cytotoxicity

Mechanisms of Action in Anticancer Research

The anticancer mechanisms of imidazole derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. mdpi.comcabidigitallibrary.org For instance, some imidazole antifungals are thought to exert anti-neoplastic effects by disrupting the glycolytic pathway and inhibiting certain enzymes. cabidigitallibrary.org Platinum(II) complexes of imidazole have been shown to induce apoptosis in breast cancer cells. mdpi.com However, without specific research on this compound, its precise mechanism of action in any potential anticancer activity remains speculative.

Anti-inflammatory Research Perspectives

Certain imidazole-containing compounds have demonstrated anti-inflammatory properties. nih.gov A study comparing the anti-inflammatory activities of several imidazole antimycotics found that their potency was related to their molecular structure. acs.org Specifically, these compounds inhibited the production of leukotriene B4 and attenuated calcium influx in activated neutrophils. acs.org Another study on di- and tri-substituted imidazoles identified compounds with good anti-inflammatory action and minimal gastrointestinal irritation. nih.gov These findings suggest that the imidazole scaffold can be a basis for developing anti-inflammatory agents. However, research specifically investigating the anti-inflammatory perspectives of this compound has not been found in the reviewed literature.

Research into Other Biological Activities

The imidazole scaffold, a key heterocyclic motif, is the foundation for a wide array of derivatives that have been explored for diverse biological activities. Research has extended beyond primary applications to investigate the potential of these compounds in various therapeutic areas. This section details the research into the antiviral, antitubercular, antidiabetic, antiparasitic, enzyme and receptor interaction, and neuroprotective activities of compounds related to this compound.

Antiviral Activity Research

The imidazole core is a constituent of various compounds investigated for their potential to inhibit viral replication. Research has particularly focused on its incorporation into more complex molecules targeting viruses such as Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV).

Studies have identified C-nucleoside adenosine (B11128) analogues containing an imidazo[2,1-f] nih.govnih.govmdpi.comtriazin-4-amine heterocyclic base as promising agents with in vitro activity against HCV. mdpi.com These compounds function as inhibitors of the HCV NS5B polymerase, a critical enzyme for viral replication. mdpi.com While many analogues showed cytotoxicity, a 7-fluoro analogue of a related pyrrolotriazine compound displayed good potency with a more favorable cytotherapeutic margin. mdpi.com

In other research, novel series of 1,3,5-triazine (B166579) analogues were synthesized by linking them with benzimidazole (B57391) or 1,2,4-triazole (B32235) derivatives. researchgate.net When evaluated in vitro against Herpes Simplex Virus-1 (HSV-1) in Vero cells, two benzimidazole-conjugated compounds demonstrated significant inhibitory effects on HSV-1 replication. researchgate.net The antiviral potential of imidazole derivatives is often linked to their ability to interact with viral enzymes or interfere with the viral life cycle. nih.govacs.org The structural versatility of the imidazole ring allows for the development of hybrid molecules, such as benzimidazole-triazole hybrids, which are also explored for antiviral properties. acs.org

Table 1: Selected Imidazole Derivatives and their Antiviral Activity

Compound Class Target Virus Key Findings Reference
Imidazo[2,1-f] nih.govnih.govmdpi.comtriazine C-nucleosides Hepatitis C Virus (HCV) Showed promising in vitro anti-HCV activity by inhibiting NS5B polymerase. mdpi.com
Benzimidazolyl-1,3,5-triazines Herpes Simplex Virus-1 (HSV-1) Exhibited good inhibitory effect on HSV-1 replication in Vero cells. researchgate.net

Antitubercular Activity Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. The imidazole scaffold has been a focal point in this research due to its presence in compounds with potent antimycobacterial activity. mdpi.comnih.govnih.gov

Benzimidazole derivatives, in particular, have shown significant promise. Phenoxyalkylbenzimidazoles (PABs) have been identified with minimum inhibitory concentrations (MICs) against Mtb in the low nanomolar range. frontiersin.org Research into the mechanism of these compounds suggests they may target QcrB, a subunit of the cytochrome bc₁ oxidase complex in the electron transport chain. frontiersin.org This inhibition disrupts the bacterium's energy metabolism. Further structure-activity relationship (SAR) studies have been conducted to optimize the core components of PABs required for activity. frontiersin.org

Other research has focused on synthesizing and evaluating various imidazole-containing hybrids. Imidazole-thiosemicarbazide derivatives have been investigated, with some compounds showing strong, concentration-dependent inhibition of Mtb growth at non-cytotoxic concentrations and activity against intracellular Mtb in human macrophages. nih.gov Additionally, studies on 1H-benzo[d]imidazole derivatives found that compounds with halogen or methyl group substitutions exhibited excellent bactericidal activity against tubercle bacilli. google.com These compounds were shown to significantly reduce the number of viable intracellular mycobacteria. google.com

Table 2: Antitubercular Activity of Selected Imidazole Derivatives

Compound Series Target MIC/Activity Reference
Phenoxyalkylbenzimidazoles (PABs) M. tuberculosis QcrB Low nanomolar MICs against Mtb. frontiersin.org
Imidazole-thiosemicarbazides (ITDs) M. tuberculosis H37Rv Mycobactericidal activity at concentrations ≥31.25 µg/mL for the most potent compound. nih.gov
1H-Benzo[d]imidazole derivatives Intracellular M. tuberculosis Reduced viable bacilli by up to 69% in human macrophages. google.com

Antidiabetic Activity Research

In the search for new treatments for diabetes mellitus, various imidazole derivatives have been investigated for their potential to modulate key metabolic pathways. Research has centered on their ability to inhibit enzymes that influence blood glucose levels, such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B).

PTP1B is considered a significant negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes. Potent, nonpeptidic benzimidazole sulfonamide inhibitors of PTP1B have been developed. X-ray crystallography has shown these inhibitors binding to the enzyme's active site, providing a basis for their mechanism of action.

Other studies have explored 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues, which demonstrated considerable inhibitory activity against both α-amylase and α-glucosidase enzymes. α-Amylase is responsible for breaking down complex carbohydrates, while α-glucosidase breaks down oligosaccharides into glucose. Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia. One compound from this series exhibited inhibitory activity against α-glucosidase comparable to the drug Acarbose. Similarly, newly synthesized imidazole chloro derivatives have been shown to significantly decrease blood glucose levels in alloxan-induced diabetic rat models.

Table 3: Antidiabetic Potential of Imidazole Derivatives

Compound Class Target Enzyme(s) Key Result Reference
Benzimidazole Sulfonamides Protein Tyrosine Phosphatase 1B (PTP1B) Low nanomolar enzyme inhibitors.
1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones α-Glucosidase, α-Amylase Compound 5a showed IC₅₀ of 5.76 µg/mL against α-glucosidase.
Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles Aldose Reductase, α-Glucosidase, α-Amylase Exhibited significant inhibition with IC₅₀ values in the micromolar range.

Antiparasitic Activity Research

Imidazole-based compounds have been evaluated for their efficacy against various parasites, particularly protozoa from the Leishmania and Trypanosoma genera, which are responsible for neglected tropical diseases. The mechanism of action often involves the inhibition of crucial parasitic enzymes.

Research has demonstrated the anti-leishmanial activity of imidazoles in Leishmania tropica-infected human macrophage cultures. One study found that hydrolyzed ketoconazole, an imidazole derivative, eliminated a high percentage of parasites at achievable concentrations. This suggests that the imidazole core is a viable pharmacophore for developing anti-leishmanial agents.

Further studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have identified compounds with activity against both the promastigote and amastigote stages of Leishmania amazonensis. Structure-activity relationship studies indicated that substitutions at the C2 position of the imidazo-pyrimidine scaffold, such as with a 4-chlorophenyl group, enhanced the activity against both forms of the parasite. The primary target for many antifungal and antiparasitic azoles is the enzyme sterol 14α-demethylase (CYP51), which is essential for producing ergosterol (B1671047), a vital component of the parasite's cell membrane.

Table 4: Antiparasitic Activity of Imidazole Derivatives

Compound Class Target Organism Activity Reference
Hydrolyzed Ketoconazole Leishmania tropica Eliminated 95% of parasites at 2.5 µg/ml in macrophage cultures.

Research on Enzyme and Receptor Interaction

The imidazole ring is a versatile structural motif known for its ability to interact with a variety of enzymes and receptors, often through coordination with metal ions in active sites or hydrogen bonding. nih.gov This has made imidazole derivatives a subject of extensive research in enzyme inhibition.

A significant area of research is the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis. Non-steroidal aromatase inhibitors, many of which contain an imidazole or triazole ring, are used in the treatment of hormone-dependent breast cancer. nih.gov These compounds act as competitive inhibitors, with third-generation inhibitors like letrozole (B1683767) and anastrozole (B1683761) showing high potency and selectivity.

Another critical enzyme target is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi and some protozoa. Azole antifungals, which include imidazole-containing drugs, bind to the heme iron in the active site of CYP51, preventing the binding of the natural substrate, lanosterol, and disrupting cell membrane integrity. Studies on N-benzyl-3-(1H-imidazol-1-yl)-2-phenylpropanamides have explored their binding within the active site of Candida albicans CYP51 to establish structure-activity relationships for developing more effective antifungal agents.

Table 5: Interaction of Imidazole Derivatives with Enzymes

Enzyme Target Compound Class Mechanism/Effect Reference
Aromatase (CYP19A1) Non-steroidal Imidazole/Triazole derivatives Competitive inhibition of estrogen biosynthesis. nih.gov
Sterol 14α-demethylase (CYP51) Azole derivatives Inhibition of ergosterol biosynthesis by binding to heme iron.

Neuroprotective Activity Research

While specific research on the neuroprotective activity of this compound is not prominent, the broader class of imidazole and benzimidazole derivatives has been investigated for potential therapeutic applications in neurodegenerative diseases. nih.gov This research is often based on the compounds' antioxidant and anti-inflammatory properties. google.com

Studies on benzimidazole-aldehyde and benzimidazole-arylhydrazone hybrids have shown that they can act as direct scavengers of reactive oxygen species (ROS), such as hypochlorite (B82951) and superoxide (B77818) radicals. nih.gov In models of oxidative stress, certain derivatives demonstrated concentration-dependent neuroprotective effects, preserving cell viability in a manner comparable to or better than reference compounds like melatonin. nih.govmdpi.com The mechanism is attributed to their ability to stabilize membranes and augment endogenous antioxidant systems. nih.govgoogle.com

Furthermore, some imidazole-based compounds are explored for their ability to modulate targets relevant to specific neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com For instance, certain imidazole-linked heterocycles have been identified as modulators of imidazoline (B1206853) I2 receptors, which are considered a relevant target in Alzheimer's disease. nih.gov One such compound, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, was shown to ameliorate cognitive impairment and reduce neuroinflammation markers in a mouse model of the disease. nih.gov Other research has focused on the ability of imidazole derivatives to stimulate the proliferation and differentiation of neuronal progenitor cells, suggesting a potential role in promoting neurogenesis. nih.gov

Table 6: Neuroprotective Potential of Imidazole Derivatives

Compound Class Proposed Mechanism Model/Key Finding Reference
Benzimidazole-aldehyde hybrids ROS scavenging, membrane stabilization Showed neuroprotective and antioxidant activities in a 6-OHDA-induced neurotoxicity model. nih.gov
Benzimidazole-arylhydrazone hybrids Radical scavenging (hydroxyl, alkoxyl, hydroperoxyl) Preserved viability of SH-SY5Y cells under H₂O₂-induced oxidative stress.
Imidazole-linked heterocycles Imidazoline I₂ receptor modulation, anti-inflammatory effects Ameliorated cognitive impairment and reduced neuroinflammation in a 5xFAD mouse model of Alzheimer's. nih.gov
Benzimidazole acetamide (B32628) derivatives Inhibition of neuroinflammatory–oxidative stress cycle Modulated memory deficits and proinflammatory markers in an ethanol-induced neurodegeneration model.
1-Mesityl-3-(3-sulfonatopropyl) imidazolium Induction of HSF-1 pathway, increased oxidative stress resistance Delayed onset of proteotoxic phenotypes in C. elegans models of neurodegenerative diseases.

Applications in Materials Science and Industrial Research

Corrosion Inhibition Studies

Imidazole (B134444) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. kfupm.edu.sascispace.comresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes a five-membered heterocyclic ring with two nitrogen atoms and a delocalized π-electron system. scispace.comresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosive processes. nih.gov

The primary mechanism of inhibition involves the interaction between the electron-rich centers of the imidazole ring and the vacant d-orbitals of the metal atoms. This interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). nih.gov The presence of substituents on the imidazole ring can significantly influence the inhibition efficiency by altering the electron density on the ring and the steric hindrance of the molecule. researchgate.net

While specific experimental data for the corrosion inhibition of 1-(3-Chlorobenzyl)imidazole on mild steel is not extensively documented in publicly available literature, the performance of structurally similar imidazole derivatives provides valuable insights. The general consensus is that these compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. nih.gov The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.net

The table below presents a comparison of the inhibition efficiencies of various imidazole derivatives in 1 M HCl solution, demonstrating the general effectiveness of this class of compounds.

Table 1: Corrosion Inhibition Efficiencies of Various Imidazole Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Inhibition Efficiency (%) Reference
4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) - - nih.gov
1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI) - - nih.gov
2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542) (P1) 10⁻³ 94.4 nih.gov
3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P2) 10⁻³ 96.2 nih.gov
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) 80 ppm >80 researchgate.net
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL2) 100 ppm >80 researchgate.net

Exploration in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit significant NLO properties. nih.govtandfonline.com

The imidazole ring, being an electron-rich aromatic system, can act as a good π-bridge in donor-π-acceptor (D-π-A) chromophores. nih.gov The NLO response of imidazole derivatives can be tuned by introducing various substituents that modify the electronic properties of the molecule. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are widely used to predict the NLO properties of new organic molecules. nih.govresearchgate.net Key parameters such as the first hyperpolarizability (β) are calculated to assess the NLO activity. nih.gov

The table below summarizes the NLO properties of some imidazole and benzimidazole (B57391) derivatives, highlighting their potential in this field.

Table 2: Nonlinear Optical Properties of Selected Imidazole and Benzimidazole Derivatives

Compound Method Key Finding Reference
Anthraquinone fused imidazole-based dyes Z-scan and DFT The combined effect of ICT and H-bonding enhances NLO properties. nih.gov
Benzimidazole L-tartrate Kurtz and Perry powder technique Second harmonic generation capacity is 2.69 times that of KDP. researchgate.net
Dichlorobis (1H-Benzimidazole) Co(II) and Cu(II) thin films CW Z-scan Annealed films showed improved NLO properties. nih.gov
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole DFT Exhibited the highest ⟨α⟩ and βtot values among the studied compounds. nih.gov

Development as Reagents in Organic Synthesis

The imidazole framework is a fundamental building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and functional materials. nih.gov The reactivity of the imidazole ring allows for various functionalizations, making imidazole derivatives valuable reagents in organic synthesis. researchgate.net

This compound possesses two key reactive sites: the imidazole ring and the chlorobenzyl group. The imidazole ring can undergo electrophilic substitution reactions. nih.gov The nitrogen atoms of the imidazole ring can also act as nucleophiles or be involved in the formation of N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis. wikipedia.org

The chlorobenzyl group provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds. youtube.comuniurb.it In these reactions, the carbon-chlorine bond can be activated by a palladium catalyst to couple with a variety of partners, including boronic acids (Suzuki) or alkenes (Heck). youtube.comuniurb.it While specific examples detailing the use of this compound in these named reactions are not prevalent in the literature, the general reactivity of aryl chlorides makes it a plausible substrate for such transformations.

Furthermore, this compound can serve as a precursor for the synthesis of more complex functionalized imidazoles. The benzyl (B1604629) group can be considered a protecting group for the imidazole nitrogen, which can be cleaved under certain conditions to allow for further reactions on the imidazole ring.

The synthesis of imidazole derivatives is an active area of research, with various methods being developed to create diverse structures. researchgate.net These methods often involve the condensation of dicarbonyl compounds with aldehydes and ammonia (B1221849) or its derivatives. The functionalization of pre-formed imidazole rings, such as in this compound, offers a complementary strategy to access novel molecular architectures.

Future Directions and Concluding Research Perspectives

Advancements in Targeted Synthesis Methodologies

The synthesis of N-substituted imidazoles, such as 1-(3-Chlorobenzyl)imidazole, has traditionally been achieved through the alkylation of imidazole (B134444) with a suitable benzyl (B1604629) halide. However, modern synthetic chemistry is continually evolving, offering more sophisticated and efficient methods that could be applied to the targeted synthesis of this compound and its derivatives.

Future research could focus on the development of regioselective N-alkylation strategies. In unsymmetrical imidazoles, direct alkylation can lead to a mixture of N1 and N3 substituted products, necessitating tedious purification steps. Advanced catalytic systems, including those based on transition metals or organocatalysts, could offer precise control over the regioselectivity of the alkylation of the imidazole ring with 3-chlorobenzyl halides. researchgate.net The use of protecting groups that can be selectively introduced and removed is another avenue to ensure the desired isomeric product.

Furthermore, phase-transfer catalysis (PTC) presents a green and efficient alternative for the synthesis of N-alkylimidazoles. researchgate.netnih.gov This method can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, which is particularly beneficial when dealing with functionalized and potentially sensitive substrates. Exploring various phase-transfer catalysts, solvent systems, and reaction conditions could lead to an optimized and scalable synthesis of this compound.

Flow chemistry represents another frontier for the synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and the potential for rapid library synthesis of related derivatives for structure-activity relationship (SAR) studies.

Synthesis AdvancementPotential Benefit for this compound
Regioselective N-Alkylation Higher purity of the desired N1-isomer, reducing downstream purification efforts.
Phase-Transfer Catalysis Greener synthesis with milder conditions, higher yields, and easier scale-up.
Flow Chemistry Enhanced reaction control, improved safety, and rapid generation of derivatives.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. For this compound, this integrated approach can accelerate the understanding of its physicochemical properties and biological activities.

Molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govnih.gov These computational tools can help in prioritizing potential protein targets for experimental validation, thereby saving time and resources. For instance, docking studies could explore the interaction of the compound with enzymes implicated in inflammatory or microbial pathways, given the known activities of some imidazole derivatives.

Quantum mechanical (QM) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. This information is valuable for understanding its reaction mechanisms and for interpreting experimental data from techniques like NMR and IR spectroscopy.

The experimental validation of computational predictions is crucial. Techniques such as X-ray crystallography can determine the precise three-dimensional structure of this compound, both as a free molecule and in complex with biological macromolecules. This structural information is invaluable for structure-based drug design. Furthermore, biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to experimentally determine the binding affinities and kinetics of the compound with its targets, confirming and quantifying the predictions from molecular modeling.

Integrated TechniqueApplication for this compound
Molecular Docking Prediction of potential biological targets and binding modes.
Molecular Dynamics Simulation of the dynamic behavior of the compound in a biological environment.
Quantum Mechanics Understanding electronic properties and reactivity.
X-ray Crystallography Determination of the precise 3D structure.
Biophysical Assays (ITC, SPR) Experimental validation of binding affinity and kinetics.

Broadening the Scope of Biological Target Identification

While initial reports suggest that this compound has been investigated for antimicrobial, antifungal, and anti-inflammatory properties, a comprehensive screening against a wider range of biological targets is warranted. The imidazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse mechanisms of action. nih.govresearchgate.netmdpi.comnih.gov

Future research should involve high-throughput screening (HTS) of this compound against large libraries of biological targets, including enzymes, receptors, and ion channels. This unbiased approach could uncover novel and unexpected biological activities.

Chemical proteomics approaches, such as affinity chromatography using an immobilized version of the compound, could be employed to identify its direct binding partners in a cellular context. This can provide a more physiologically relevant understanding of its mechanism of action.

Furthermore, phenotypic screening in various disease models (e.g., cancer cell lines, primary immune cells) can reveal the compound's effects on cellular processes without a preconceived notion of its target. Subsequent target deconvolution studies can then be performed to identify the molecular basis for the observed phenotype. Given the known anticancer potential of many imidazole derivatives, evaluating this compound in this context would be a logical step. researchgate.net

Target Identification StrategyPotential Outcome for this compound
High-Throughput Screening Unbiased discovery of novel biological activities.
Chemical Proteomics Identification of direct protein binding partners in a cellular environment.
Phenotypic Screening Discovery of functional effects in disease-relevant cellular models.

Interdisciplinary Research for Novel Applications

The future of chemical research lies in breaking down the traditional silos between disciplines. For this compound, interdisciplinary collaborations could unlock a wide range of novel applications beyond the traditional scope of medicinal chemistry.

In the field of materials science , the imidazole moiety is known to coordinate with metal ions. This property could be exploited to develop novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties. The presence of the chlorobenzyl group could influence the self-assembly and final architecture of such materials.

In chemical biology , this compound could be developed as a chemical probe to study specific biological pathways. By modifying the structure with reporter tags (e.g., fluorescent dyes, biotin), researchers could visualize its subcellular localization and track its interactions with other molecules in living cells.

Collaboration with agricultural scientists could explore the potential of this compound as a novel pesticide or fungicide. Many commercially successful agrochemicals are based on nitrogen-containing heterocyclic compounds.

Finally, in the realm of supramolecular chemistry , the aromatic and hydrogen-bonding capabilities of the imidazole ring could be utilized in the design of novel host-guest systems or self-assembling molecular architectures.

Interdisciplinary FieldPotential Application of this compound
Materials Science Precursor for novel metal-organic frameworks or coordination polymers.
Chemical Biology Development as a chemical probe for studying biological processes.
Agricultural Science Investigation as a potential pesticide or fungicide.
Supramolecular Chemistry Component for designing self-assembling molecular systems.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 207.06) .
  • RP-HPTLC : A green stability-indicating method (e.g., using silica gel 60 F254) detects degradation products in formulations .

How do structural modifications at the benzyl position affect the antimicrobial efficacy of imidazole derivatives?

Advanced Research Question
Comparative studies on positional isomers (e.g., 2-, 3-, and 4-chlorobenzyl analogs) reveal:

  • 3-Chloro substitution : Enhances lipophilicity (logP ~2.5), improving membrane penetration .
  • Activity trends : MIC values against S. aureus: 3-Cl > 4-Cl (16 µg/mL vs. 32 µg/mL) .
  • Mechanistic insights : Electron-withdrawing groups stabilize charge-transfer complexes with bacterial enzymes .

How can contradictory data on enzyme inhibition mechanisms be resolved across studies?

Advanced Research Question
Discrepancies in IC50 values (e.g., MurA vs. FabI inhibition) arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of active-site residues .
  • Enzyme isoforms : Species-specific variations (e.g., E. coli vs. S. aureus MurA) affect inhibitor binding .
  • Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

What strategies mitigate impurity formation during large-scale synthesis of this compound?

Basic Research Question
Common impurities (e.g., di-substituted byproducts) are controlled via:

  • Process optimization : Lower reaction temperatures (60°C vs. 80°C) reduce side reactions .
  • HPLC monitoring : Gradient elution (ACN/H2O + 0.1% TFA) resolves unreacted imidazole (RT ~3.2 min) .
  • Crystallization : Ethanol/water mixtures (70:30) yield >99% pure product .

How do computational methods (DFT, MD simulations) predict the reactivity of this compound derivatives?

Advanced Research Question

  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the imidazole N3 position .
  • Molecular dynamics : Simulate solvation effects (e.g., in DMSO) to predict stability under physiological conditions .
  • ADMET profiling : Predict metabolic pathways (e.g., CYP3A4-mediated oxidation) using QSAR models .

What in vitro assays are suitable for evaluating the antifungal activity of this compound analogs?

Basic Research Question

  • Broth microdilution : Determine MIC values against C. albicans (e.g., MIC = 8 µg/mL) .
  • Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hrs .
  • Resistance profiling : Serial passage experiments identify mutations in ERG11 (lanosterol demethylase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.